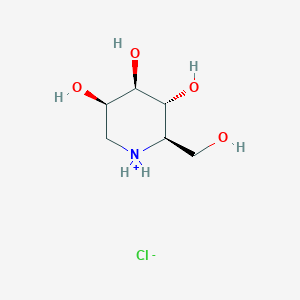

1-Deoxi-mannojirimicina clorhidrato

Descripción general

Descripción

Synthesis Analysis

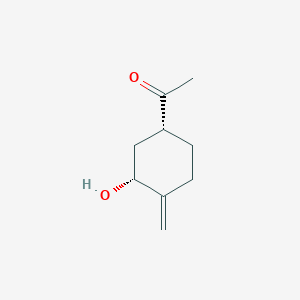

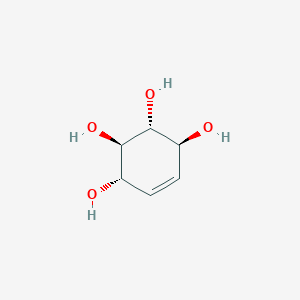

1-Deoxymannojirimycin (DMJ) synthesis involves multiple strategies, including regioselective intramolecular ring closure and chemoenzymatic approaches. The synthesis from 2-amino-6-bromo-2,6-dideoxy-D-mannono-1,4-lactone through intramolecular displacement and reduction is notable, as is the stereoselective synthesis from cis-1,2-dihydrocatechol obtained via microbial oxidation (Malle, Lundt, & Wrodnigg, 2008); (Banwell, Ma, Asano, Ikeda, & Lambert, 2003).

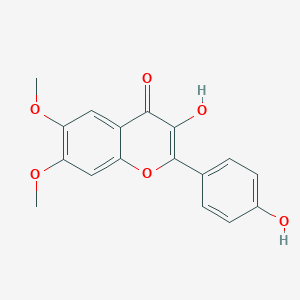

Molecular Structure Analysis

The molecular structure of DMJ, detailed through its synthesis processes, indicates a framework that includes strategies like ring-closing metathesis and regioselective hydrolysis. These methods underscore the complexity and versatility of DMJ's molecular scaffold, which is pivotal for its functional applications in scientific research (Martín, Murruzzu, Pericàs, & Riera, 2005); (Park, Yoon, & Lee, 1994).

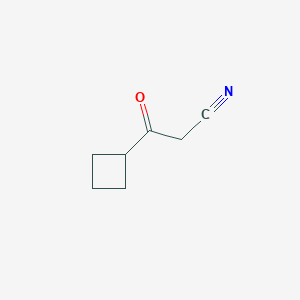

Chemical Reactions and Properties

The chemical reactivity of DMJ is highlighted by its ability to undergo various transformations, including double reductive amination and ring-expansion approaches. These reactions not only elucidate the compound's versatile chemical properties but also its potential in synthesizing related analogs and derivatives (Baxter & Reitz, 1992); (Davies, Figuccia, Fletcher, Roberts, & Thomson, 2013).

Physical Properties Analysis

DMJ's physical properties, such as solubility and crystallinity, are inferred from its synthesis and molecular structure. The methodologies employed in its synthesis, including the use of specific solvents and conditions, suggest properties that are crucial for its application and handling in various scientific investigations (Song & Hollingsworth, 2007).

Chemical Properties Analysis

The chemical properties of DMJ, including its reactivity with various substrates and inhibitors, provide insight into its utility in biochemical and medicinal research. Its role as a glycosidase inhibitor exemplifies the compound's significant biochemical utility, with specific analogs showing varied potencies and specificities toward different enzymatic targets (Winchester, Winchester, Barker, Baines, Jacob, Jacob, Namgoong, & Fleet, 1990).

Aplicaciones Científicas De Investigación

Actividad antihiperglucémica

El clorhidrato de 1-deoxi-mannojirimicina (DNJ) posee características antihiperglucémicas . El modo de acción del DNJ implica la supresión de la α-1,4-glucosidasa intestinal, así como la α-1,6-glucosidasa de las enzimas de desramificación del glucógeno hepático, lo que lleva a una reducción en la tasa de descomposición de los oligosacáridos .

Propiedades antiobesidad

El DNJ también exhibe propiedades antiobesidad . Es probable que esto se deba a su capacidad para inhibir ciertas enzimas involucradas en la digestión y absorción de carbohidratos, lo que reduce la ingesta de calorías.

Características antivirales

Se ha descubierto que el DNJ tiene características antivirales . Se ha sugerido que el DNJ puede inhibir la replicación de ciertos virus, aunque los mecanismos exactos aún están bajo investigación.

Tratamiento de linfocitos T

El DNJ se ha utilizado para el tratamiento de linfocitos T . Se ha estudiado su efecto sobre los linfocitos T citotóxicos alogénicos (CTL), que desempeñan un papel crucial en la respuesta inmune.

Procesamiento de glucoproteínas mediado por Golgi

El DNJ se utiliza para estudios sobre el procesamiento de glucoproteínas mediado por Golgi . Se ha descubierto que afecta el procesamiento y la maduración de las glucoproteínas dentro del aparato de Golgi, un orgánulo celular clave.

Regeneración de células ciliadas

El clorhidrato de 1-deoxi-nojirimicina se ha utilizado para estudiar sus efectos sobre la pérdida de función de la vía de N-glucosilación en la regeneración de células ciliadas .

Actividad anti-VIH

Los derivados de la deoxi-mannojirimicina pueden tener actividad anti-VIH . Se ha sugerido que estos derivados podrían inhibir la replicación del VIH, aunque se necesita más investigación en esta área.

Mecanismo De Acción

Target of Action

The primary target of 1-Deoxymannojirimycin hydrochloride is Alpha-mannosidase 2 . This enzyme plays a crucial role in the processing of glycoproteins in cells .

Biochemical Pathways

The inhibition of Alpha-mannosidase 2 by 1-Deoxymannojirimycin hydrochloride affects the N-linked glycosylation pathway . This pathway is involved in the maturation of N-linked oligosaccharides of glycoproteins . The inhibition of this pathway leads to an increase in high mannose structures .

Result of Action

The inhibition of Alpha-mannosidase 2 by 1-Deoxymannojirimycin hydrochloride leads to changes in the structure of cell-surface complex carbohydrates . Specifically, it increases high mannose structures as indicated by the increased Con-A binding . These changes can have various effects at the molecular and cellular levels, including potential antiviral activity .

Safety and Hazards

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-MVNLRXSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994213 | |

| Record name | 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73465-43-7 | |

| Record name | 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Deoxymannojirimycin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

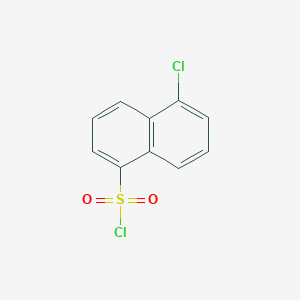

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

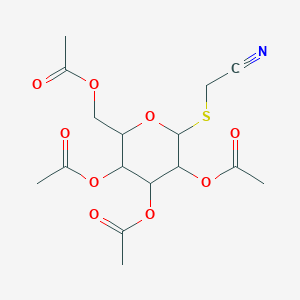

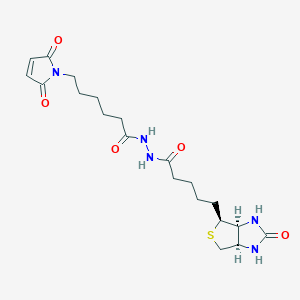

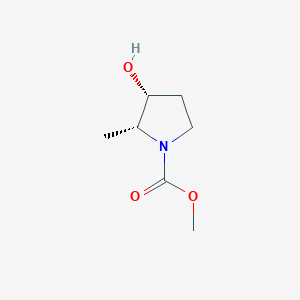

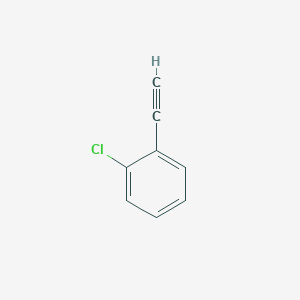

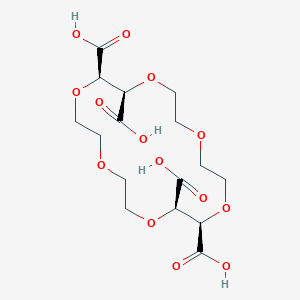

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)